
11-(Octadecyldisulfanyl)undecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Octadecyldisulfanyl)undecan-1-OL is a chemical compound with the molecular formula C29H60OS2. It is characterized by the presence of a long alkyl chain and a disulfide linkage, making it a unique molecule with specific properties and applications. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octadecyldisulfanyl)undecan-1-OL typically involves the reaction of 11-bromo-1-undecanol with octadecanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bonded to the bromine, resulting in the formation of the disulfide bond.
Reaction Conditions:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
11-(Octadecyldisulfanyl)undecan-1-OL undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Esters or ethers
Applications De Recherche Scientifique
11-(Octadecyldisulfanyl)undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mécanisme D'action
The mechanism of action of 11-(Octadecyldisulfanyl)undecan-1-OL is primarily related to its ability to interact with lipid membranes and proteins. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
11-(Octadecyldisulfanyl)undecan-1-OL can be compared to other disulfide-containing compounds and long-chain alcohols. Similar compounds include:
1-Undecanol: A fatty alcohol with a similar alkyl chain length but lacking the disulfide linkage.
Dodecyl disulfide: Contains a disulfide bond but has a different alkyl chain length.
Octadecanethiol: Similar in chain length but contains a thiol group instead of a hydroxyl group.
Uniqueness: The presence of both a long alkyl chain and a disulfide bond in this compound makes it unique, providing it with distinct amphiphilic properties and reactivity that are not found in simpler alcohols or thiols.
Propriétés
Numéro CAS |
238432-10-5 |
|---|---|
Formule moléculaire |
C29H60OS2 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
11-(octadecyldisulfanyl)undecan-1-ol |
InChI |
InChI=1S/C29H60OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-32-29-26-23-20-17-14-15-18-21-24-27-30/h30H,2-29H2,1H3 |
Clé InChI |
KEXLFILBVSMSQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


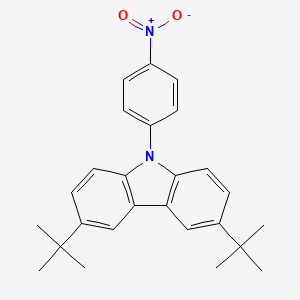
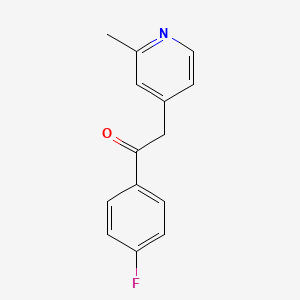


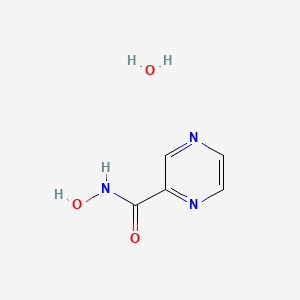
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
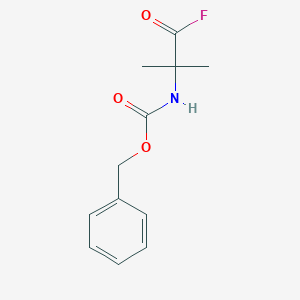
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

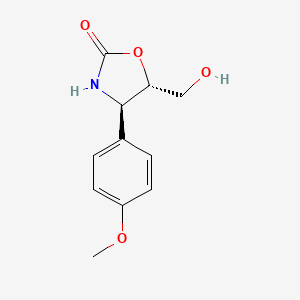
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

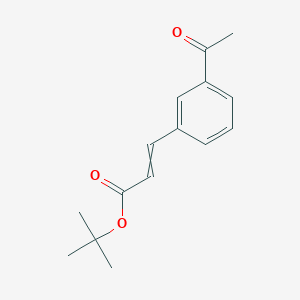
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
